
Erythrosin-5-isothiocyanate
Overview
Description
Erythrosin-5-isothiocyanate is a derivative of erythrosin, a xanthene dye known for its vibrant red color. This compound is particularly notable for its application in biochemical research, where it is used to label specific proteins and enzymes. This compound is characterized by its ability to form covalent bonds with amino acid residues, making it a valuable tool in the study of protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrosin-5-isothiocyanate typically involves the reaction of erythrosin B with thiophosgene. The process begins with the preparation of erythrosin B, which is then reacted with thiophosgene under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Large-scale synthesis may also involve the use of automated reactors and advanced purification techniques to optimize yield and efficiency .
Chemical Reactions Analysis
Reactivity with Nucleophilic Residues
The isothiocyanate group reacts selectively with thiol (-SH) and amino (-NH₂) groups under physiological conditions (pH 7.0–7.5, 25–37°C).
Reaction with Cysteine Thiols
ErITC forms stable thiourea bonds with cysteine residues. For example:
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In Na+/K+-ATPase, ErITC labels Cys549 within the tryptic fragment Val545-Leu-Gly-Phe-Cys549-His550, identifying it as part of the low-affinity ATP-binding site .
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Labeling is inhibited by ATP binding, confirming site-specific reactivity .
Reaction with Lysine Amines
At higher pH (≥8.0), ErITC reacts with lysine ε-amino groups, forming thiourea linkages. This property is exploited in protein crosslinking and fluorescent labeling.
Table 2: Reaction Specificity of ErITC
Target Residue | Reaction Conditions | Product Stability | Example Application |
---|---|---|---|
Cysteine (Cys) | pH 7.25, 37°C | High | Na+/K+-ATPase labeling |
Lysine (Lys) | pH 8.0–9.0, 25°C | Moderate | General protein crosslinking |
Na+/K+-ATPase Studies
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ErITC labels the E₂ATP site of Na+/K+-ATPase, distinct from the high-affinity E₁ATP site labeled by fluorescein isothiocyanate (FITC) .
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Distance measurements via Förster resonance energy transfer (FRET) between ErITC and FITC-labeled sites revealed a separation of ~6.5 nm, indicating separate α-subunit domains .
Broad-Spectrum Protein Modification
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ErITC labels cysteine-rich domains in membrane transporters and kinases, enabling conformational studies .
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Its fluorescence allows real-time tracking of protein dynamics without disrupting enzymatic activity .
Comparative Analysis with Analogues
ErITC’s brominated structure provides distinct advantages over eosin-5-isothiocyanate (EITC):
Table 3: ErITC vs. EITC
Property | ErITC | EITC |
---|---|---|
Reactive Group | Isothiocyanate (-N=C=S) | Isothiocyanate (-N=C=S) |
Halogenation | Tetra-brominated | Tetra-iodinated |
Emission Peak (nm) | 553 | 545 |
Binding Specificity | Cys/Lys residues | Lys residues |
Mechanistic Insights
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pH Dependency : ErITC reactivity is optimal at neutral pH for cysteine and alkaline pH for lysine.
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Steric Effects : Bulky bromine atoms limit access to buried residues, favoring surface-exposed targets .
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ATP Competition : ATP binding protects cysteine residues from ErITC labeling, confirming functional relevance .
Scientific Research Applications
Biochemical Applications
1.1 Protein Labeling and Interaction Studies
ErITC is widely used for labeling proteins, particularly in studying enzyme interactions. A notable application involves the specific labeling of the E2ATP binding site in Na+/K+-ATPase, where ErITC modifies the cysteine residue Cys549. This modification aids in understanding the enzyme's conformational states and functional mechanisms . Such studies are crucial for elucidating the roles of these proteins in cellular processes.
1.2 Fluorescent Probes
Due to its fluorescent properties, ErITC serves as a probe for various biochemical assays. It can be used to monitor protein dynamics and interactions in live cells, providing insights into cellular signaling pathways and metabolic processes. The compound's ability to emit fluorescence upon binding to specific targets enhances its utility in cellular imaging applications .
Medical Diagnostics
2.1 Cancer Biomarker Detection
ErITC has been explored for its potential in cancer diagnostics, particularly in the detection of circulating tumor cells (CTCs). By labeling specific cancer biomarkers, ErITC can facilitate the identification and quantification of CTCs in blood samples, aiding early cancer detection and monitoring treatment efficacy .
2.2 Antimicrobial Photodynamic Therapy
Recent studies have demonstrated that ErITC can be utilized in antimicrobial photodynamic therapy (aPDT). This technique leverages the generation of reactive oxygen species (ROS) upon light activation of ErITC to target bacterial cells, showing effectiveness against both Gram-positive and Gram-negative bacteria . This application highlights its potential role in treating infections resistant to conventional antibiotics.
Therapeutic Applications
3.1 Hair Growth Promotion
Research indicates that isothiocyanate compounds, including ErITC, may promote hair growth by modulating androgen receptors involved in hair loss conditions like androgenetic alopecia. This novel application suggests that ErITC could be developed into topical formulations for treating hair loss with fewer side effects compared to traditional treatments .
3.2 Drug Delivery Systems
ErITC's properties allow it to be incorporated into drug delivery systems, enhancing the targeting and release of therapeutic agents within specific tissues or cells. By conjugating ErITC with drugs or nanoparticles, researchers aim to improve the efficacy and reduce the side effects of various treatments .
Table 1: Summary of Key Applications of Erythrosin-5-Isothiocyanate
Mechanism of Action
The mechanism of action of erythrosin-5-isothiocyanate involves the formation of covalent bonds with amino acid residues in proteins. The isothiocyanate group reacts with nucleophilic side chains, such as those of cysteine and lysine, leading to the formation of stable thiourea linkages. This covalent modification can alter the activity and function of the target protein, making it a powerful tool for studying protein interactions and functions .
Comparison with Similar Compounds
Erythrosin-5-isothiocyanate can be compared with other isothiocyanate-containing compounds such as:
Fluorescein isothiocyanate: Known for its use in fluorescence labeling and microscopy.
Phenyl isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Sulforaphane: A naturally occurring isothiocyanate with anticancer properties
Uniqueness: this compound is unique due to its specific application in labeling and studying the low-affinity ATP binding site of Na+/K±ATPase, which is not commonly targeted by other isothiocyanates .
Biological Activity
Erythrosin-5-isothiocyanate (ErITC) is a synthetic derivative of erythrosin, a xanthene dye. This compound is notable for its vibrant red color and its applications in biochemical research, particularly in the labeling of proteins and enzymes. ErITC is characterized by its ability to form covalent bonds with amino acid residues, making it an essential tool for studying protein structure and function.
Chemical Structure
This compound features an isothiocyanate group that allows it to react with nucleophilic side chains in proteins, such as those containing cysteine and lysine. This reaction leads to the formation of stable thiourea linkages, which can modify the activity and function of the target proteins.
Reactions
ErITC undergoes various chemical reactions, including:
- Substitution Reactions : Reacts with nucleophiles like amines and thiols.
- Addition Reactions : Participates in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Reaction Type | Common Nucleophiles | Solvents | Conditions |
---|---|---|---|
Substitution | Amines, Thiols | Dichloromethane | Room temperature or slightly elevated |
Addition | Alcohols | Acetonitrile | Room temperature or slightly elevated |
Biological Activity
This compound exhibits significant biological activity, particularly in the fields of biochemistry and molecular biology. Its primary applications include:
- Fluorescence Microscopy : Used to visualize biological molecules.
- Flow Cytometry : Quantifies specific proteins and biomarkers.
- Diagnostic Assays : Detects proteins related to various diseases.
Case Studies
- Labeling of Na+/K+-ATPase : A study demonstrated that ErITC can specifically label the low-affinity E2ATP binding site of Na+/K+-ATPase. This labeling was shown to modify the Cys549 residue within the enzyme, indicating its proximity to the binding site .
- Inhibition of SERCA : Research indicated that ErITC binds to the nucleotide-binding domain of SERCA (Sarcoplasmic Reticulum Ca2+-ATPase), resulting in enzyme inactivation. This highlights its role as a potent inhibitor in calcium transport mechanisms .
- Applications in Cancer Research : ErITC has been explored for its potential anticancer properties, similar to other isothiocyanates like sulforaphane. Its ability to interact with various biomolecules makes it a candidate for further investigation in cancer therapeutics .
Comparison with Similar Compounds
This compound can be compared with other isothiocyanate-containing compounds based on their applications:
Compound | Application | Unique Features |
---|---|---|
Fluorescein Isothiocyanate | Fluorescence labeling | Widely used for general labeling |
Phenyl Isothiocyanate | Peptide sequencing | Commonly used in Edman degradation |
Sulforaphane | Anticancer properties | Naturally occurring with health benefits |
This compound | Specific labeling of low-affinity ATP binding sites | Unique application in enzyme studies |
Properties
IUPAC Name |
3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDFARUCNPRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7I4NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376349 | |
Record name | Erythrosin-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90284-47-2 | |
Record name | Erythrosin-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.